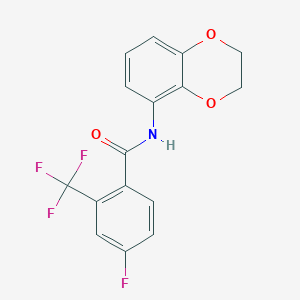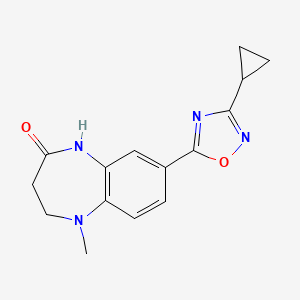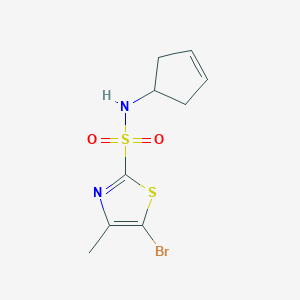![molecular formula C18H27NO3S B7641123 N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit potent antitumor activity in preclinical models, making it a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine involves the inhibition of the protein kinase CHK1, which plays a critical role in the DNA damage response pathway. By inhibiting CHK1, this compound disrupts the ability of cancer cells to repair DNA damage, leading to cell death. This mechanism of action has been confirmed in several studies, including a study by Walton et al. (2012).
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, inhibition of cell proliferation, and induction of apoptosis. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine for lab experiments is its potent antitumor activity, which makes it a useful tool for studying cancer biology. In addition, this compound has been shown to exhibit a high degree of selectivity for CHK1, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine. One area of interest is the development of more potent and selective CHK1 inhibitors based on the structure of this compound. Another potential direction is the investigation of the combination of this compound with other anticancer agents to enhance its therapeutic efficacy. Finally, the potential use of this compound as a radiosensitizer in cancer treatment is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine involves several steps, including the reaction of 3-cyclohexyloxybenzaldehyde with 2-aminothiophenol to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the desired product. The synthesis of this compound has been reported in several publications, including a study by Wang et al. (2012).
Aplicaciones Científicas De Investigación
N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, pancreatic, and lung cancer. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c20-23(21)11-5-7-16(14-23)19-13-15-6-4-10-18(12-15)22-17-8-2-1-3-9-17/h4,6,10,12,16-17,19H,1-3,5,7-9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBGYWKBHHXFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)CNC3CCCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)
![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)

![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)

![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)
![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)

![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B7641120.png)